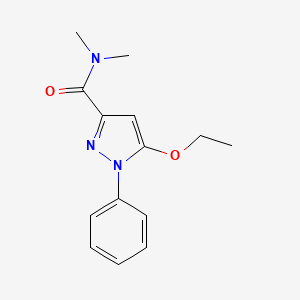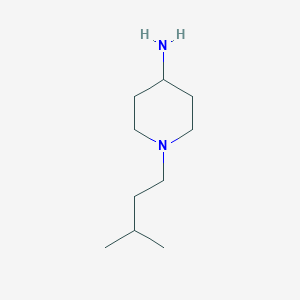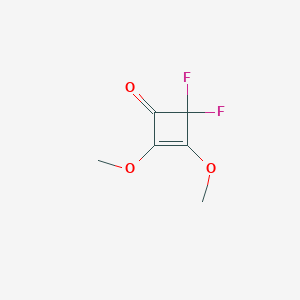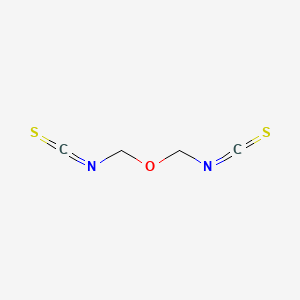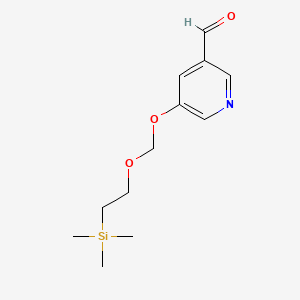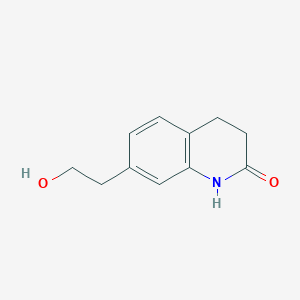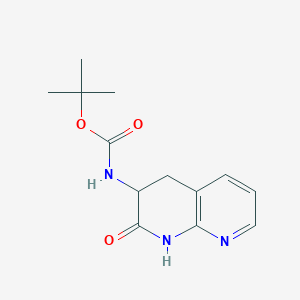
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate: is a chemical compound with a complex structure that includes a naphthyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthyridine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized derivatives .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- Tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Comparison: Compared to similar compounds, tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)carbamate is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-oxo-3,4-dihydro-1H-1,8-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)15-9-7-8-5-4-6-14-10(8)16-11(9)17/h4-6,9H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI-Schlüssel |
QMSXKDBXTBLAMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2=C(NC1=O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



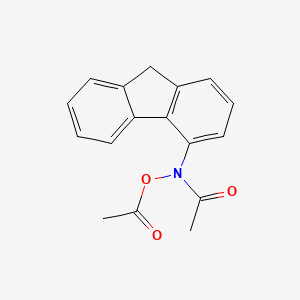

![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
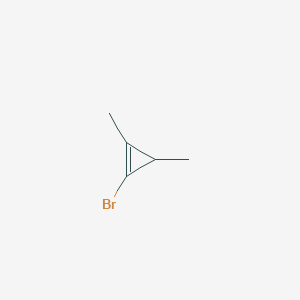
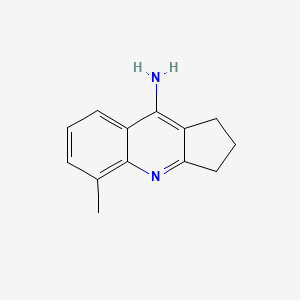
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
